

Technical Support Center: Refining the 1A09 (PDB ID: 1IA9) Crystal Structure

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Compound of Interest		
Compound Name:	1-A09	
Cat. No.:	B1674139	Get Quote

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working on refining the crystal structure of the atypical protein kinase domain of the TRP Ca-channel (PDB ID: 1IA9, originally deposited at 2.00 Å resolution) or similar proteins. The focus is on improving diffraction resolution and overcoming common challenges in crystallographic refinement.

Frequently Asked Questions (FAQs) Q1: What are the key experimental parameters of the original 1IA9 structure?

A: The crystal structure of the atypical protein kinase domain of a TRP Ca-channel (1IA9) was determined by X-ray diffraction to a resolution of 2.00 Å.[1] Understanding the original experimental conditions is crucial for designing new refinement strategies. Key data from the deposition are summarized below.

Table 1: Summary of 1IA9 Crystallographic Data[1][2][3][4]



Parameter	Value
PDB ID	1IA9
Method	X-Ray Diffraction
Resolution	2.00 Å
Space Group	P 21 21 21
Unit Cell (a, b, c)	51.9 Å, 66.0 Å, 74.1 Å
Unit Cell (α, β, γ)	90°, 90°, 90°
R-Value Work	0.240
R-Value Free	0.294
Crystallization Details	0.1 M Acetate (pH 4.6), 2 M NaFormate at 4°C
Cryoprotectant	Soaked in 10% PEG400, 10% Glycerol

Q2: My initial crystals diffract poorly (>3.5 Å). What are the most common causes and how can I troubleshoot this?

A: Poor initial diffraction is a frequent bottleneck and often stems from issues with the protein sample itself or suboptimal crystallization conditions.[5] Before attempting advanced refinement, it is essential to address these fundamentals.

- Protein Purity and Homogeneity: Ensure the protein sample is >95% pure and monodisperse.[6] Impurities or protein aggregates can disrupt the formation of an ordered crystal lattice.
- Conformational Flexibility: Proteins with highly flexible loops or termini often fail to form stable crystal lattices.[7] Consider surface entropy reduction (SER) by mutating high-entropy residues (e.g., Lys, Glu) to Alanine to promote better crystal contacts.[7]
- Crystallization Conditions: Systematically screen and optimize crystallization parameters such as precipitant concentration, pH, and temperature. The use of additive screens can also



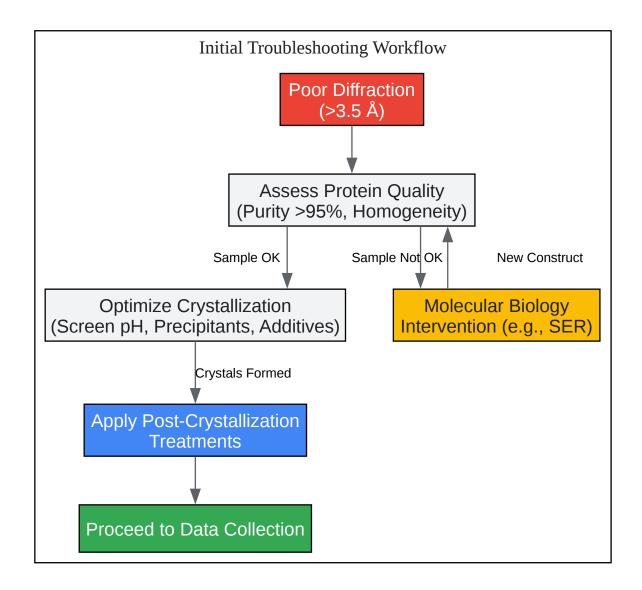
Troubleshooting & Optimization

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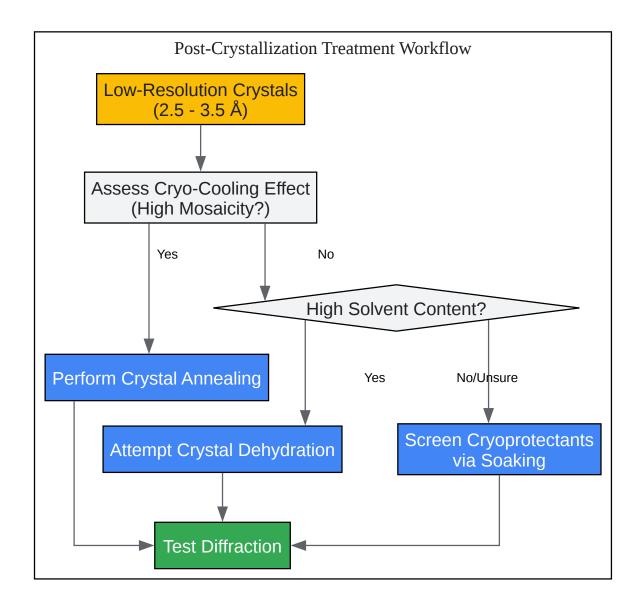
be highly effective in discovering conditions that yield better-ordered crystals.[6]

Below is a workflow to diagnose and address poor initial diffraction.

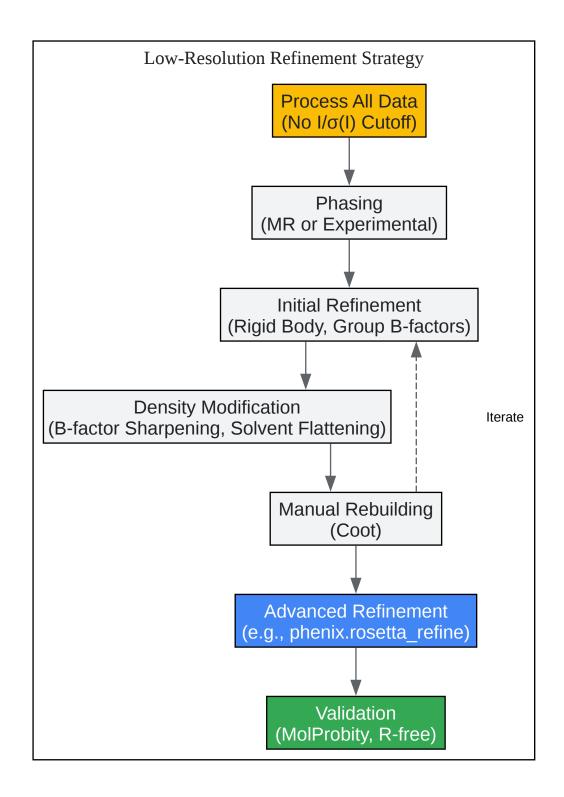












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